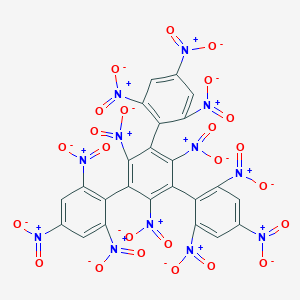
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C8H7F3N2O2 . It has a molecular weight of 220.15 .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is 1S/C8H7F3N2O2/c1-3-2-4 (8 (9,10)11)13-7 (15)5 (3)6 (12)14/h2H,1H3, (H2,12,14) (H,13,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity Research
Research has been conducted on derivatives of nicotinamides, including 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, for their antibacterial properties. A study by Bheemanapalli, Akkinepally, and Pamulaparthy (2008) synthesized a series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Solubility and Permeation Studies
Nicotinamide and its derivatives, including 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, have been studied for their impact on the solubility and permeation of other compounds. Nicoli et al. (2008) investigated the effect of nicotinamide on the transdermal permeation of parabens, discovering that nicotinamide can influence solubility and reduce permeability coefficients, which could have implications for topical pharmaceutical formulations (Nicoli et al., 2008).
Metabolism and Enzymatic Studies
Research by Sano, Endo, and Takitani (1992) explored the use of nicotinamide and its methyl analogs, including 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide, as substrates for nicotinamide N-methyltransferase and amine N-methyltransferase, providing insights into the metabolism and enzymatic interactions of these compounds (Sano, Endo, & Takitani, 1992).
Hydrogen-Bonded Interactions in Cocrystals
A study by Lou and Hu (2011) examined the crystallization of nicotinamide with different aromatic acids. This research provides an understanding of the molecular interactions and hydrogen bonding in cocrystals involving nicotinamide derivatives, which could be valuable in crystal engineering and pharmaceutical formulation (Lou & Hu, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-3-2-4(8(9,10)11)13-7(15)5(3)6(12)14/h2H,1H3,(H2,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYTJOFALZLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554903 |
Source


|
| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide | |
CAS RN |
116548-07-3 |
Source


|
| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)